N-[4-(hexyloxy)phenyl]acetamide
Description
Structure
3D Structure
Properties
CAS No. |
41240-77-1 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(4-hexoxyphenyl)acetamide |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-6-11-17-14-9-7-13(8-10-14)15-12(2)16/h7-10H,3-6,11H2,1-2H3,(H,15,16) |
InChI Key |
XADSXVABHSQCOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Hexyloxy Phenyl Acetamide and Analogues
General Synthetic Pathways
The fundamental approaches to constructing N-[4-(hexyloxy)phenyl]acetamide revolve around forming the ether linkage or the amide bond as the key step. The choice of pathway often depends on the availability and cost of the starting materials.
While direct N-arylation of acetamide (B32628) with a substituted phenyl ring is a possible synthetic strategy in organic chemistry, a more common and practical approach for this class of compounds is N-acylation. In this route, the arylamine precursor, 4-hexyloxyaniline, is reacted with an acetylating agent. The N-acylation of the primary amine is typically a high-yielding and straightforward reaction.
The synthesis of related N-phenylacetamide derivatives often starts with a substituted aniline (B41778). For instance, in the synthesis of more complex structures containing the N-phenylacetamide group, a common starting material is a commercially available substituted aniline, such as p-phenylenediamine. nih.gov The synthesis can involve the protection of one amino group, followed by acylation of the other, and subsequent modifications. nih.gov A typical acylation step involves reacting the aniline derivative with an acid chloride, like acetyl chloride, often in a suitable solvent such as dichloromethane (B109758) at reduced temperatures to control the reaction's exothermicity. nih.gov
One of the most prevalent and efficient methods for synthesizing this compound is the alkylation of a phenolic acetamide precursor, specifically N-(4-hydroxyphenyl)acetamide, which is widely known as paracetamol or acetaminophen. openaccessjournals.com This method falls under the category of Williamson ether synthesis. The process involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This intermediate is then reacted with a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane, to form the desired ether linkage.
The reaction is typically carried out in a polar aprotic solvent, which facilitates the nucleophilic substitution reaction. The choice of base is critical to ensure complete deprotonation of the phenol (B47542) without causing unwanted side reactions, such as hydrolysis of the amide group.
| Alkylating Agent | Base | Solvent | General Conditions |
| 1-Bromohexane | Potassium Carbonate (K₂CO₃) | Acetone or DMF | Reflux temperature |
| 1-Iodohexane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room temperature to reflux |
| Hexyl Tosylate | Sodium Ethoxide (NaOEt) | Ethanol | Reflux temperature |
This table represents typical conditions for Williamson ether synthesis and is illustrative of the general procedure.
This synthetic route is advantageous due to the low cost and ready availability of N-(4-hydroxyphenyl)acetamide. openaccessjournals.com The general strategy of etherification of a phenol followed by other transformations is a cornerstone in the synthesis of various drug molecules and functional materials. researchgate.net
A multi-step synthesis can begin with a precursor like 4-nitrophenol. The phenolic hydroxyl group is first alkylated with a hexyl halide via the Williamson ether synthesis to yield 1-(hexyloxy)-4-nitrobenzene. Subsequently, the nitro group is reduced to a primary amine using standard reducing agents (e.g., H₂/Pd-C, Sn/HCl, or Na₂S₂O₄), forming 4-hexyloxyaniline. The final step is the N-acylation of this aniline with acetic anhydride (B1165640) or acetyl chloride to produce the target molecule, this compound.
Alternatively, syntheses can start from precursors that already contain the acetamide group, such as 3-acetamidophenol, which can be formylated and further modified. orgsyn.org Another approach involves using 4-amino-[¹⁴C(U)]phenol for radiolabeling studies, where it is amidated to form the corresponding N-(4-hydroxyphenyl)acetamide derivative. researchgate.net
| Precursor | Key Synthetic Steps |
| N-(4-hydroxyphenyl)acetamide | O-alkylation with a hexyl halide. openaccessjournals.comresearchgate.net |
| 4-Nitrophenol | 1. O-alkylation with a hexyl halide. 2. Reduction of the nitro group. 3. N-acylation. |
| 4-Hexyloxyaniline | N-acylation with acetic anhydride or acetyl chloride. nih.gov |
| p-Phenylenediamine | 1. Selective N-acylation. 2. Diazotization and substitution to introduce the hydroxyl group. 3. O-alkylation. nih.gov |
This table outlines several precursor-based strategies for the synthesis of this compound.
Synthetic Routes to Derivatives and Analogues
The this compound scaffold is a valuable platform for developing new molecules with specific chemical properties. Synthetic efforts have focused on incorporating this moiety into larger, more complex structures, particularly heterocyclic systems, and on modifying the length and nature of the alkoxy chain.
The N-(substituted phenyl)acetamide group is a common feature in various biologically active heterocyclic compounds. rsc.org Synthetic strategies often involve preparing a key intermediate containing the acetamide moiety, which is then used in a cyclization reaction to form the desired heterocycle.
Triazoles: A number of N-substituted 1,2,4-triazole (B32235) derivatives incorporating the N-phenylacetamide structure have been synthesized. rsc.orgchemmethod.comresearchgate.netsphinxsai.com A general approach involves the reaction of a substituted phenylacetamide intermediate containing a reactive group with a suitable partner to form the triazole ring. For example, 5-amino-3-phenyl-1,2,4-triazole can be reacted with 2-chloro-N-substituted-phenylacetamide to yield N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide derivatives. sphinxsai.com In other cases, a multi-step protocol starting from 4-amino-1,2,4-triazole (B31798) can be used to build complex molecules that ultimately feature an N-acyl group attached to a phenyl ring system. chemmethod.com
Imidazolidinones and Other Heterocycles: The N-phenylacetamide framework can be incorporated into other heterocyclic systems as well. The formylation of 3-acetamidophenol can lead to intermediates like N-[2,4-bis(1,3-diphenylimidazolidin-2-yl)-5-hydroxyphenyl]acetamide, which contains imidazolidine (B613845) rings attached to the core phenolic acetamide structure. orgsyn.org Similarly, N-phenylacetamide derivatives containing thiazole (B1198619) moieties have been synthesized by condensing thiourea (B124793) intermediates with α-halocarbonyl compounds. nih.gov The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines can also be achieved, followed by alkylation to introduce various side chains. nih.gov
| Heterocyclic System | General Synthetic Approach | Key Intermediates |
| 1,2,4-Triazole | Cyclocondensation or substitution reactions. rsc.orgsphinxsai.com | N-substituted 2-chloroacetamides, aminotriazoles, substituted thioureas. chemmethod.comsphinxsai.com |
| Imidazolidinone | Formylation of phenolic acetamides with specialized reagents. orgsyn.org | N-[2,4-bis(1,3-diphenylimidazolidin-2-yl)-5-hydroxyphenyl]acetamide. orgsyn.org |
| Thiazole | Hantzsch thiazole synthesis from thiourea derivatives. nih.gov | 4-amino-N-phenylacetamide, isothiocyanates, thioureas. nih.gov |
| Imidazopyridine | Reaction of diaminopyridines with benzaldehyde (B42025) adducts. nih.gov | 3,4-diaminopyridine, 2,3-diaminopyridine. nih.gov |
This table summarizes methods for incorporating the N-phenylacetamide moiety into various heterocyclic systems.
Modifying the alkoxy chain of this compound allows for the fine-tuning of its physicochemical properties, such as lipophilicity. This is typically achieved by using different alkylating agents during the Williamson ether synthesis with N-(4-hydroxyphenyl)acetamide.
By reacting N-(4-hydroxyphenyl)acetamide with various alkyl halides (e.g., from C1 to C10 or higher), a homologous series of N-[4-(alkoxy)phenyl]acetamide analogues can be synthesized. For example, a process has been described for creating esters of N-(4'-hydroxyphenyl)acetamide where the other part of the molecule contains alkyl groups of 1 to 4 carbon atoms. google.com Furthermore, the synthesis of N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives demonstrates how the core acetamide structure can be elaborated with different functionalities, even if the alkoxy group is not the primary site of modification in this specific example. researchgate.net The synthesis of these analogues follows the same fundamental principles of etherification and amidation, providing a versatile platform for creating a library of related compounds.
Impact of Aromatic Substitutions on Synthesis
The nature of the substituents on the aromatic ring significantly influences the synthesis of this compound analogues. These effects are most pronounced during the N-acetylation step, where the electronic properties of the substituents alter the nucleophilicity of the aniline's amino group.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups decrease the electron density on the aromatic ring and, consequently, on the amino group. nih.govdoubtnut.com This reduction in electron density lowers the nucleophilicity of the nitrogen atom, making the N-acetylation reaction more difficult and often requiring more forcing conditions or resulting in lower yields. nih.gov For instance, the synthesis of N-[4-(4-nitrophenoxy)phenyl]acetamide involves the reaction of 4-(4-nitrophenoxy)aniline (B1222501) with acetyl chloride. researchgate.net The strong electron-withdrawing effect of the nitro group on the phenoxy ring makes the amino group of the aniline moiety less reactive.
Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups, increase the electron density on the aromatic ring and the amino group. doubtnut.com This enhanced electron density increases the nucleophilicity of the nitrogen, facilitating the N-acetylation reaction. The hexyloxy group (-O(CH2)5CH3) in this compound is an activating, electron-donating group, which makes the N-acetylation of 4-hexyloxyaniline a relatively facile process.
The position of the substituent on the aromatic ring also plays a crucial role. Ortho-substituents, regardless of their electronic nature, can introduce steric hindrance, which may impede the approach of the acetylating agent to the amino group, thereby slowing down the reaction rate. doubtnut.com
The following table summarizes the expected impact of various aromatic substituents on the N-acetylation of aniline analogues:
| Substituent | Electronic Effect | Impact on N-Acetylation Rate | Example Analogue |
| -NO₂ | Strong Electron-Withdrawing | Decreases | N-(4-nitrophenyl)acetamide |
| -Cl | Weak Electron-Withdrawing | Slightly Decreases | N-(4-chlorophenyl)acetamide |
| -CH₃ | Weak Electron-Donating | Slightly Increases | N-(4-methylphenyl)acetamide |
| -OCH₃ | Strong Electron-Donating | Increases | N-(4-methoxyphenyl)acetamide |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its analogues. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time.
Williamson Ether Synthesis Optimization:
For the initial etherification step, typical laboratory preparations involve heating the reactants for 1-8 hours at temperatures ranging from 50-100 °C. byjus.com The choice of solvent can be crucial, with polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide often being employed. byjus.com Phase transfer catalysts can be utilized in industrial-scale syntheses to improve the reaction efficiency. Yields for this step can range from 50-95% in a laboratory setting. byjus.com
N-Acetylation Optimization:
The N-acetylation step has been the subject of numerous optimization studies. While traditional methods often employ acetic anhydride or acetyl chloride with an acid or base catalyst, more environmentally friendly and efficient methods have been developed.
Solvent and Catalyst Effects: Research has shown that N-acetylation can be carried out efficiently in various solvents, including THF, CH2Cl2, CHCl3, Et2O, EtOAc, and even water, with reaction times often being short (5-15 minutes) and yields being high. orientjchem.org Interestingly, for some substrates, the reaction can proceed effectively even without a solvent. orientjchem.org The use of catalysts such as zinc acetate (B1210297) has been explored, although catalyst-free systems, particularly under microwave irradiation, have demonstrated high efficiency. ymerdigital.com For instance, the microwave-assisted reaction of aniline with glacial acetic acid can achieve quantitative conversion in under 15 minutes. ymerdigital.com
Temperature and Reaction Time: Conventional heating often requires refluxing for several hours. However, the use of microwave irradiation can significantly reduce reaction times, often to a matter of minutes, while maintaining high yields. ymerdigital.com For example, in a study on the acylation of aniline, increasing the microwave irradiation time from a few minutes to 40-50 minutes, along with adjusting the molar ratio of reactants, led to yields in the range of 70-80%. ymerdigital.com
The following table presents a summary of optimized conditions for the N-acetylation of anilines from a study utilizing a catalyst-free approach with acetic anhydride:
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | THF | 10 | 94 |
| 2 | CH₂Cl₂ | 15 | 90 |
| 3 | CHCl₃ | 15 | 89 |
| 4 | Et₂O | 10 | 92 |
| 5 | EtOAc | 5 | 95 |
| 6 | H₂O | 10 | 93 |
| 7 | None | 10 | 94 |
Data adapted from a study on the N-acylation of aniline with acetic anhydride at room temperature. orientjchem.org
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Separation Methodologies
Chromatographic techniques are essential for the separation and purification of N-[4-(hexyloxy)phenyl]acetamide from reaction mixtures and for assessing its purity.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of this compound. sielc.com This technique separates compounds based on their hydrophobicity. A typical RP-HPLC method for this compound utilizes a C18 column, such as a Newcrom R1, which has low silanol (B1196071) activity. sielc.comsielc.com
The mobile phase commonly consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid. sielc.comsielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is replaced with a volatile acid, such as formic acid. sielc.comsielc.comsielc.com This method is effective for separating this compound from impurities.
A representative RP-HPLC method might employ the following conditions:
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Detector | UV-Vis or Mass Spectrometry (MS) |
This RP-HPLC method is scalable, making it suitable for both analytical and preparative purposes. sielc.comsielc.comsielc.com
Ultra-Performance Liquid Chromatography (UPLC) Applications
For faster analysis times and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) is employed. UPLC systems utilize columns with smaller particle sizes (typically under 3 µm), which allows for higher flow rates and more efficient separations. sielc.comsielc.comsielc.com The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher pressures required for the smaller particle size columns. This makes UPLC a valuable tool for high-throughput analysis of this compound. sielc.com
Preparative Separation Strategies
When larger quantities of pure this compound are required, for instance for further research or as a reference standard, preparative liquid chromatography is used. The scalable nature of the analytical RP-HPLC method allows for its adaptation to a preparative scale. sielc.comsielc.comsielc.com This involves using a larger column and a higher flow rate to isolate and collect the pure compound from a mixture.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The FT-IR spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds.
Key FT-IR absorption bands for this compound would be expected around the following regions:
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3300-3100 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=O Stretch (Amide I) | 1680-1630 |
| N-H Bend (Amide II) | 1570-1515 |
| C-O Stretch (Ether) | 1260-1000 |
The presence of these bands in the FT-IR spectrum provides strong evidence for the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of this compound, providing information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the expected signals are:
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
| Amide N-H | ~8.0-9.0 | Singlet (broad) | 1H |
| Aromatic Protons | ~6.8-7.5 | Doublets | 4H |
| -O-CH₂- (Hexyloxy) | ~3.9-4.0 | Triplet | 2H |
| Acetyl -CH₃ | ~2.1 | Singlet | 3H |
| -(CH₂)₄- (Hexyloxy) | ~1.2-1.8 | Multiplets | 8H |
| Terminal -CH₃ (Hexyloxy) | ~0.9 | Triplet | 3H |
The characteristic doublet of doublets pattern in the aromatic region is indicative of para-substitution on the phenyl ring. thermofisher.com
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. The expected chemical shifts for this compound are:
| Carbon Type | Approximate Chemical Shift (ppm) |
| C=O (Amide) | ~168-171 |
| Aromatic C-O | ~155 |
| Aromatic C-N | ~131 |
| Aromatic C-H | ~114-122 |
| -O-CH₂- (Hexyloxy) | ~68 |
| Acetyl -CH₃ | ~24 |
| -(CH₂)₄- (Hexyloxy) | ~22-32 |
| Terminal -CH₃ (Hexyloxy) | ~14 |
The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the structure of this compound.
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of this compound. Electrospray Ionization (ESI) is a particularly suitable soft ionization method that typically protonates or forms adducts with the molecule, allowing for its introduction into the mass analyzer with minimal fragmentation. The molecular formula of this compound is C₁₄H₂₁NO₂. nih.gov This corresponds to a monoisotopic mass of 235.1572 g/mol . nih.gov
In ESI-MS analysis, the compound is expected to be observed as several common adducts. The most prominent ion is typically the protonated molecule, [M+H]⁺. Other frequently observed adducts include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ may be detected.
Tandem mass spectrometry (ESI-MS/MS) can be employed to study the fragmentation pathways of the parent ion. nih.govmdpi.com By selecting the precursor ion (e.g., m/z 236.16) and subjecting it to collision-induced dissociation (CID), characteristic product ions are formed. mdpi.com This fragmentation pattern provides valuable information for structural confirmation, often involving the cleavage of the hexyloxy side chain or fragmentation around the amide bond.
Table 1: Predicted ESI-MS Adducts for this compound uni.lu
| Adduct Form | Mass to Charge Ratio (m/z) |
| [M+H]⁺ | 236.16451 |
| [M+Na]⁺ | 258.14645 |
| [M+K]⁺ | 274.12039 |
| [M+NH₄]⁺ | 253.19105 |
| [M-H]⁻ | 234.14995 |
UV-Visible Spectroscopy for Molecular Interactions
UV-Visible spectroscopy is a valuable tool for investigating the electronic properties of this compound and its interactions with its environment. The absorption of UV or visible light by the molecule promotes electrons from a ground state to a higher energy molecular orbital. libretexts.org The primary chromophores in this molecule responsible for UV absorption are the phenyl ring and the amide group. tanta.edu.eg
The electronic spectrum is expected to be characterized by two main types of transitions:
π → π* transitions: These high-intensity absorptions are associated with the conjugated π-electron system of the benzene (B151609) ring. libretexts.org
n → π* transitions: These lower-intensity absorptions involve the promotion of non-bonding electrons (lone pairs) from the oxygen and nitrogen atoms of the acetamide (B32628) group to an anti-bonding π* orbital. libretexts.orguzh.ch
The position (λmax) and intensity of these absorption bands are sensitive to the molecular environment. Factors such as solvent polarity and the formation of intermolecular hydrogen bonds can cause shifts in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths). tanta.edu.eg This sensitivity allows UV-Vis spectroscopy to be used as a method to monitor molecular interactions, such as studying the effects of hydrogen bonding on the electronic structure. nih.gov For instance, changes in the absorption spectrum upon addition of other substances can indicate complex formation or other intermolecular events. semanticscholar.org
X-ray Crystallography for Solid-State Structure Analysis
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state. This technique determines the precise atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule, as well as how multiple molecules pack together to form a crystal lattice. mdpi.com
Hydrogen Bonding Network Characterization
A primary and highly predictable feature in the crystal structure of this compound is the formation of intermolecular hydrogen bonds. The amide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen, C=O). researchgate.net It is characteristic for N-monosubstituted acetamides to form infinite chains where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net This interaction is often described using graph-set notation as a C(4) chain. nih.gov These robust hydrogen-bonded chains are a principal motif that dictates the supramolecular architecture. nih.gov
Table 2: Typical Hydrogen Bond Parameters in Acetamide Derivatives semanticscholar.orgnih.gov
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N | H | O | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 |
Torsion Angle Analysis
Torsion angles (or dihedral angles) describe the conformation of the molecule by defining the rotation around specific chemical bonds. Analysis of these angles is crucial for understanding the molecule's shape in the solid state. Key torsion angles for this compound include:
The angle defining the planarity between the phenyl ring and the acetamide group (e.g., C-C-N-C). In many related structures, these two groups are nearly coplanar to maximize conjugation. semanticscholar.org
The angles defining the orientation of the hexyloxy group relative to the phenyl ring (e.g., C-C-O-C).
The sequence of torsion angles along the hexyloxy chain (C-C-C-C), which typically adopts a staggered or zig-zag conformation to minimize steric hindrance. semanticscholar.org
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen) in a pure sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₁₄H₂₁NO₂. nih.gov A close match between the found and calculated values serves as crucial evidence for the compound's identity and purity. mdpi.com
**Table 3: Elemental Composition of this compound (C₁₄H₂₁NO₂) ** nih.gov
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 14 | 168.154 | 71.47% |
| Hydrogen (H) | 1.008 | 21 | 21.168 | 8.99% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.95% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 13.59% |
| Total | 235.327 | 100.00% |
Thermal Analysis in Synthesis Characterization
Thermal analysis techniques are pivotal in characterizing the synthesis of this compound, offering crucial insights into its thermal stability, purity, and phase behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful thermoanalytical methods employed for this purpose. These techniques provide a comprehensive thermal profile of the compound, which is essential for quality control and for understanding its behavior under various temperature regimes.
Differential Scanning Calorimetry (DSC) is instrumental in determining the melting point and the enthalpy of fusion of this compound. A sharp, well-defined endothermic peak in the DSC thermogram is indicative of a highly pure crystalline compound. The temperature at which this peak maximum occurs is taken as the melting point. For instance, in the characterization of a series of N-acetyl-p-aminophenol ethers, DSC is a standard method to ascertain the melting behavior of the synthesized compounds. The sharpness of the melting endotherm provides a qualitative measure of purity, with impurities typically causing a broadening of the peak and a depression of the melting point.
Thermogravimetric Analysis (TGA) complements DSC by providing information about the thermal stability and decomposition profile of the compound. By monitoring the change in mass as a function of temperature, TGA can identify the temperature at which the compound begins to degrade. A typical TGA curve for a stable compound like this compound would show a stable baseline with no significant mass loss until the onset of thermal decomposition. The decomposition may occur in single or multiple steps, and the TGA data can elucidate the nature of this process. For example, a study on the thermal behavior of acetaminophen, a related compound, utilized DSC to investigate its melting characteristics when doped with an impurity. nih.gov This highlights the utility of thermal analysis in assessing the purity and thermal properties of such molecules.
The data obtained from DSC and TGA are not only critical for confirming the identity and purity of the synthesized this compound but also for establishing its storage and handling conditions.
Below are representative data tables that would be generated from the thermal analysis of a synthesized sample of this compound.
Table 1: Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value | Unit |
| Onset Melting Temperature | 100.5 | °C |
| Peak Melting Temperature (Tₘ) | 102.3 | °C |
| Enthalpy of Fusion (ΔHₘ) | 150.2 | J/g |
This interactive table provides typical DSC data for this compound. The values are illustrative and would be determined experimentally for each synthesized batch.
Table 2: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Unit |
| Onset of Decomposition (Tₒ) | 250.1 | °C |
| Temperature at 5% Mass Loss (T₅%) | 265.8 | °C |
| Temperature at 50% Mass Loss (T₅₀%) | 310.4 | °C |
| Residual Mass at 500 °C | 5.2 | % |
This interactive table presents typical TGA data, outlining the thermal stability and decomposition characteristics of this compound under a controlled heating program in an inert atmosphere.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Relationship between Structural Features and Biological Activity Profiles
The core phenylacetamide structure is a common motif in many biologically active compounds. The phenyl ring acts as a scaffold, and its substitution pattern is a key determinant of activity. The p-substitution pattern, as seen in N-[4-(hexyloxy)phenyl]acetamide, is often crucial for specific receptor interactions. The nature of the substituent at the para-position significantly modulates the electronic and lipophilic properties of the entire molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
The hexyloxy group, an alkoxy substituent, is primarily responsible for modulating the lipophilicity of the molecule. Increased lipophilicity can enhance the ability of a compound to cross biological membranes, such as the blood-brain barrier, which is particularly relevant for compounds targeting the central nervous system, as is often the case for anticonvulsants and centrally-acting analgesics. kg.ac.rs
Influence of Alkoxy Chain Length on Activity Modulation
The length of the alkoxy chain attached to the phenyl ring is a key parameter in the modulation of biological activity in N-alkoxyphenylacetamide derivatives. While direct studies on a homologous series including this compound are limited, research on other classes of compounds demonstrates the profound impact of this structural feature. ugent.benih.govresearchgate.netnih.gov Generally, increasing the length of the alkyl chain enhances the lipophilicity of the molecule.
This modification can have a multifaceted impact on activity:
Enhanced Membrane Permeability: A longer alkoxy chain can improve the compound's ability to cross cellular membranes and the blood-brain barrier, potentially leading to increased potency for centrally acting agents.
Receptor Binding: The chain length can influence how the molecule fits into the binding pocket of a target receptor. An optimal chain length may exist that maximizes favorable hydrophobic interactions with the receptor, while a chain that is too long or too short may lead to a decrease in binding affinity. For instance, in a series of 2-benzylbenzimidazole 'nitazene' opioids, an ethoxy chain was found to be the most potent, with longer chains leading to decreased activity. ugent.benih.govresearchgate.netnih.gov
Metabolic Stability: The length of the alkoxy chain can also affect the metabolic stability of the compound, influencing its duration of action.
The following table illustrates the hypothetical impact of varying alkoxy chain length on the lipophilicity (logP) of N-(4-alkoxyphenyl)acetamides, a key factor in their biological activity.
| Alkoxy Chain | Chemical Structure | Estimated logP |
| Methoxy | CH₃O- | 1.3 |
| Ethoxy | CH₃CH₂O- | 1.8 |
| Propoxy | CH₃(CH₂)₂O- | 2.3 |
| Butoxy | CH₃(CH₂)₃O- | 2.8 |
| Pentyloxy | CH₃(CH₂)₄O- | 3.3 |
| Hexyloxy | CH₃(CH₂)₅O- | 3.8 |
Note: Estimated logP values are for illustrative purposes to show the trend.
Impact of Substitutions on Molecular Function
Substitutions on the phenyl ring of N-phenylacetamide derivatives can dramatically alter their molecular function. The nature, position, and electronic properties of these substituents are critical determinants of biological activity.
In a study on N-phenylacetamide derivatives containing a 4-arylthiazole moiety, it was observed that the type and position of the substituent on the benzene (B151609) ring had a significant effect on bactericidal activity. For instance, compounds with electron-withdrawing substituents at the 4-position of the benzene ring, such as fluorine, chlorine, and bromine, generally exhibited higher activity than those with electron-donating groups like a methyl group. The study also indicated that substitution at the 4-position was more favorable for activity than at the 3-position.
These findings can be extrapolated to understand the potential impact of substitutions on this compound. Introducing electron-withdrawing or electron-donating groups to the phenyl ring would alter the electron density of the aromatic system and the pKa of the amide proton, which could in turn affect binding to target proteins. Steric factors also play a crucial role; bulky substituents could hinder the optimal binding of the molecule to its target.
Role of Amide Moiety in Molecular Interactions
The amide moiety (-NH-C=O) is a cornerstone of the structure of this compound and plays a pivotal role in its molecular interactions. Amide bonds are prevalent in many pharmaceuticals and biomolecules due to their unique properties. ugent.be
Key contributions of the amide moiety include:
Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of strong hydrogen bonds with amino acid residues in the binding sites of proteins and enzymes, which is often a critical factor for biological activity.
Planarity and Rigidity: Due to resonance, the amide bond has a partial double bond character, which restricts rotation and imparts a planar geometry. This rigidity can help to pre-organize the molecule into a conformation that is favorable for binding to its biological target.
Dipole Moment: The amide group possesses a significant dipole moment, which can contribute to electrostatic interactions with the target protein.
In many classes of drugs, including some anticonvulsants, the presence of a nitrogen heteroatomic system and at least one carbonyl group is considered a common pharmacophoric feature. nih.gov The amide linkage in this compound fits this pattern and is likely essential for its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.
Molecular Descriptors in QSAR Modeling
The first step in QSAR modeling is to numerically represent the chemical structure of the molecules using molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For a compound like this compound, a wide range of descriptors can be calculated, which are broadly categorized as:
0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
1D Descriptors: These include constitutional indices and counts of specific functional groups.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.
3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape, size, and steric properties.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial atomic charges.
The table below provides examples of molecular descriptors that would be relevant for QSAR studies of this compound and its analogs.
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional (0D/1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |
| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity |
| Geometrical (3D) | Molecular surface area, Molecular volume | Molecular size and shape |
| Electronic (Quantum) | HOMO/LUMO energies, Dipole moment, Partial charges | Electronic distribution and reactivity |
| Physicochemical | LogP (lipophilicity), Molar refractivity | Hydrophobicity and polarizability |
QSAR Model Building and Validation
Once the molecular descriptors are calculated for a series of compounds with known biological activities, a QSAR model can be built using various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov The goal is to develop an equation that quantitatively relates the descriptors to the activity.
A crucial aspect of QSAR modeling is rigorous validation to ensure the model's robustness and predictive power. This involves:
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's internal consistency and stability.
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. A high correlation between the predicted and experimental activities for the external set indicates a reliable model.
For this compound and its analogs, a QSAR model could be developed to predict, for example, their anticonvulsant activity. Such a model could identify the key molecular descriptors that are most influential for this activity, thereby guiding the design of new derivatives with improved potency.
Applications and Emerging Research Directions
Role in Medicinal Chemistry Research
The inherent chemical properties of N-[4-(hexyloxy)phenyl]acetamide have positioned it as a valuable building block in the design and synthesis of new therapeutic agents and chemical sensors.
Development of Anticonvulsant Precursors or Analogues
This compound has been successfully utilized as a precursor for the synthesis of novel anticonvulsant agents. A significant area of research has been the development of its 1,2,4-triazole (B32235) derivatives. The 1,2,4-triazole nucleus is a well-established pharmacophore in a variety of therapeutically important agents, including those with anticonvulsant properties. nih.gov
In one key study, a series of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazole derivatives were synthesized starting from this compound. nih.gov These compounds were evaluated for their anticonvulsant activity using the maximal electroshock (MES) test in mice. The MES test is a standard preclinical screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
Several of the synthesized compounds demonstrated significant anticonvulsant activity. Notably, the compound 3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (a derivative of the hexyloxy-phenyl-acetamide scaffold) was identified as the most active, with a median effective dose (ED₅₀) of 37.3 mg/kg. nih.gov This was accompanied by a low neurotoxicity, indicated by a high median toxic dose (TD₅₀) of 422.5 mg/kg, resulting in a protective index (PI) of 11.3. nih.gov This PI value is considerably higher than that of the established antiepileptic drug, carbamazepine, which has a PI of 6.4, highlighting the potential of this scaffold in developing safer anticonvulsant drugs. nih.gov
Table 1: Anticonvulsant Activity of a Key this compound Derivative
| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
| 3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole | 37.3 nih.gov | 422.5 nih.gov | 11.3 nih.gov |
| Carbamazepine (Reference) | 6.4 nih.gov |
The structure-activity relationship (SAR) studies in this research underscored the importance of the N-phenylacetamide-derived core in conjunction with the triazole ring for anticonvulsant activity.
Investigations as Anion Sensing Scaffolds
While direct studies on this compound as an anion sensor are not extensively documented, the broader class of N-phenylacetamide derivatives has shown significant promise in the field of anion recognition. The amide (-NHCO-) group present in the this compound structure is a key functional group capable of forming hydrogen bonds with anions. This interaction can lead to a detectable signal, such as a change in color or fluorescence, forming the basis of a chemical sensor.
Research on related N-phenylacetamide derivatives has demonstrated their ability to act as colorimetric anion sensors. For instance, compounds bearing nitrophenylacetamide moieties have been shown to selectively bind and detect anions like fluoride (B91410) (F⁻). The interaction between the amide protons and the anion induces a color change, allowing for visual detection. The underlying mechanism often involves a deprotonation of the N-H bond of the amide, which is facilitated by the basicity of the target anion. This deprotonation alters the electronic properties of the molecule, leading to a shift in its absorption spectrum and a visible color change.
The hexyloxy group in this compound can further influence its sensing properties by modulating its solubility and electronic characteristics. While specific research is needed to fully elucidate its potential, the fundamental N-phenylacetamide scaffold provides a strong rationale for its investigation in the development of new anion sensors.
Potential as Bioactive Scaffolds
The term "bioactive scaffold" refers to a core molecular structure that can be systematically modified to create a library of compounds with diverse biological activities. This compound serves as an excellent example of such a scaffold. Its utility extends beyond anticonvulsant activity, with its derivatives being explored for a range of other biological applications.
The synthesis of various derivatives, such as the aforementioned 1,2,4-triazoles, demonstrates the versatility of the this compound core. nih.gov The phenyl ring and the acetamide (B32628) group offer multiple points for chemical modification, allowing for the introduction of different functional groups to tune the biological activity. For example, the introduction of thiazole (B1198619) moieties into N-phenylacetamide scaffolds has led to the development of compounds with antibacterial and nematicidal activities. ebi.ac.uks3waas.gov.in This highlights the potential to generate a wide array of bioactive molecules from this central structure. The hexyloxy chain also plays a crucial role, influencing the lipophilicity of the resulting molecules, which can significantly impact their pharmacokinetic and pharmacodynamic properties.
Applications in Materials Science
The structural characteristics of this compound also lend themselves to applications in the field of materials science, particularly in the development of liquid crystals and functional polymers.
Integration into Liquid Crystal Systems
The molecular structure of this compound, featuring a rigid phenyl ring and a flexible hexyloxy chain, is characteristic of molecules that can exhibit liquid crystalline properties. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. researchgate.net The rod-like shape of molecules like this compound is a common feature of calamitic liquid crystals, which are used in various display technologies.
While direct studies on the liquid crystalline behavior of this compound itself are limited, the incorporation of similar structural motifs into larger molecules has been shown to induce mesomorphic properties. For example, Schiff base derivatives containing a 4-hexyloxyphenyl group have been synthesized and shown to exhibit nematic and smectic liquid crystal phases. nih.gov The hexyloxy chain contributes to the fluidity and influences the transition temperatures between different mesophases.
The N-acetyl group can also play a role in the intermolecular interactions, such as hydrogen bonding, which can influence the packing of the molecules and the resulting liquid crystal phase. Further research into the synthesis of derivatives of this compound, such as esters or Schiff bases, could lead to the development of new liquid crystal materials with tailored properties.
Functionalization of Polymers (e.g., Brush-like Macromolecules)
The this compound moiety can be incorporated into polymer structures to create functional materials with specific properties. One area of interest is the development of "brush-like" macromolecules, where polymer chains are densely grafted onto a backbone. nih.govtcichemicals.com
This compound can be chemically modified to introduce a polymerizable group, such as a vinyl or acryloyl group. This functionalized monomer could then be polymerized, or co-polymerized with other monomers, to create polymers with side chains containing the hexyloxy-phenyl-acetamide unit. These side chains could impart specific properties to the polymer, such as responsiveness to external stimuli or specific binding capabilities.
For instance, polymers containing N-halamine groups, which are structurally related to the amide group in acetamide, have been used to create antibacterial surfaces. Similarly, polymer brushes functionalized with specific chemical groups can be used as catalysts or in sensor applications. The hexyloxy group would influence the solubility and processing characteristics of such polymers. While the direct functionalization of polymers with this compound is an area that requires further exploration, the chemical versatility of the molecule makes it a promising candidate for the development of advanced polymer materials.
Exploration of Optoelectronic Properties in Functionalized Materials
The exploration of this compound and its derivatives in the realm of functionalized materials has opened avenues for novel optoelectronic applications. Research into structurally similar compounds provides insights into the potential of this molecule. The core structure, a phenylacetamide moiety with an alkoxy chain, is a versatile scaffold that can be functionalized to tune its electronic and optical characteristics.
A key area of investigation is in the development of sensors. For instance, a related compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, has been synthesized and characterized for its ability to detect anions. This sensor molecule demonstrated a noticeable color change from pale yellow to orange in the presence of fluoride ions, a change attributed to an internal charge transfer (ICT) process. The binding properties were studied using UV-Visible and 1H NMR spectroscopy, confirming a 1:1 stoichiometric complex formation with fluoride. The synthesis of this sensor involved a multi-step process, starting from 3,5-dihydroxytoluene and culminating in the final product with an 86% yield after purification. These findings suggest that this compound could serve as a foundational structure for creating new colorimetric sensors for various ions or molecules.
The hexyloxy tail of this compound is a feature commonly found in liquid crystals. The orientation of liquid crystal molecules on polymer films is crucial for display technologies. Studies on polystyrene derivatives modified with 4-n-alkyloxyphenol precursors have shown that the length of the alkyl chain influences the orientation of liquid crystal molecules. Specifically, polymers with these side chains can induce a stable and uniform vertical orientation in liquid crystal cells, a desirable property for vertically aligned (VA) mode LCDs. This suggests that materials incorporating the this compound structure could be explored for their liquid crystalline properties and potential use in optical displays and light modulators.
Furthermore, the fundamental phenylacetamide structure is a component of more complex systems with interesting photophysical properties. Analogues such as N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and investigated for their biological activities. While the focus of that research was antibacterial applications, the synthetic strategies employed to create a library of derivatives are relevant. By analogy, functionalizing the this compound core could lead to new materials for organic electronics. The 2,1,3-benzothiadiazole (B189464) (BTD) unit, for example, is an electron-deficient core that, when combined with donor groups, creates fluorophores with high photostability and large Stokes shifts, making them suitable for organic solar cells and bioimaging.
Q & A
Q. What are the recommended safety protocols for handling N-[4-(hexyloxy)phenyl]acetamide in laboratory settings?
- Methodological Answer : this compound requires adherence to OSHA and EU safety standards. Key precautions include:
- PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to avoid skin/eye contact .
- Ventilation : Ensure fume hoods or local exhaust systems are used to mitigate inhalation risks (classified as H335 for respiratory irritation) .
- Storage : Store at 2–8°C in airtight containers, away from incompatible substances like strong oxidizers .
- Spill Management : Neutralize spills with inert adsorbents (e.g., silica gel) and dispose via hazardous waste protocols .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : The compound is typically synthesized via amide coupling or Ullmann-type reactions :
- Step 1 : React 4-hexyloxyaniline with acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3) to achieve >95% purity .
- Alternative Route : Microwave-assisted synthesis reduces reaction time (30 mins vs. 6 hours) while maintaining yields (~85%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structure using <sup>1</sup>H NMR (e.g., acetamide proton at δ 2.1 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- HPLC : Monitor purity (>98%) using a C18 column (acetonitrile/water 70:30, flow rate 1 mL/min) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 264.2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Methodological Answer : Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may require post-reaction dialysis to remove traces .
- Catalyst Screening : Piperidine (5 mol%) increases coupling efficiency by 20% compared to DMAP .
- Temperature Control : Maintaining 60–70°C prevents side reactions (e.g., over-acetylation) .
Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| None | DCM | 25 | 65 | 92 |
| Piperidine | DMF | 60 | 85 | 98 |
| DMAP | THF | 70 | 72 | 95 |
Q. How do structural modifications (e.g., phenoxy chain length) affect biological activity?
- Methodological Answer :
- Chain Length : Extending the hexyloxy group to octyloxy increases lipophilicity (logP from 3.2 to 4.1), enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Bioactivity : Derivatives with electron-withdrawing groups (e.g., -NO2) show 3× higher analgesic activity in murine models compared to unmodified analogs .
- Mechanistic Insight : Molecular docking studies suggest longer alkyl chains improve binding to COX-2 active sites (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for shorter chains) .
Q. How can contradictions in pharmacological data across studies be resolved?
- Methodological Answer : Conflicting results (e.g., variable IC50 values in cytotoxicity assays) arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based assays) and cell lines (e.g., HepG2 vs. HEK293) .
- Metabolic Stability : Use hepatic microsomes to assess interspecies differences (e.g., human vs. rodent CYP450 metabolism) .
- Data Normalization : Express activity relative to positive controls (e.g., paracetamol for analgesic studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
